molecular formula C11H17NO3 B2714698 Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate CAS No. 275387-76-3

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2714698
CAS No.: 275387-76-3
M. Wt: 211.261
InChI Key: RXCGUGDUIPKXPN-NSHDSACASA-N
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Description

Properties

IUPAC Name

tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-5-11(14)6-7-12(8-11)9(13)15-10(2,3)4/h1,14H,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCGUGDUIPKXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyl hydroperoxide, catalytic amounts of bismuth (III) oxide, and copper catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : tert-Butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate
  • CAS Registry Number : 275387-76-3
  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • Synonyms: 1-Boc-3-ethynylpyrrolidin-3-ol, 3-Ethynyl-3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester .

Structural Features
The compound comprises a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group at the 1-position, a hydroxyl group (-OH), and an ethynyl (-C≡CH) group at the 3-position. The ethynyl group confers reactivity for click chemistry (e.g., Huisgen cycloaddition), while the hydroxyl group enables hydrogen bonding and derivatization .

Applications
Primarily used as a building block in organic synthesis, particularly in medicinal chemistry for constructing spirocyclic or fused heterocycles. Its dual functionality (ethynyl and hydroxyl) allows for orthogonal reactivity in multi-step syntheses .

A detailed comparison with structurally analogous pyrrolidine derivatives is provided below, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound (Target Compound) 275387-76-3 C₁₁H₁₇NO₃ 211.26 Ethynyl (-C≡CH), hydroxyl (-OH) Click chemistry, spirocyclic scaffold synthesis .
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 1052713-78-6 C₁₁H₁₈F₃NO₃ 277.26 Trifluoromethyl (-CF₃), methyl (-CH₃) Medicinal chemistry (enhanced metabolic stability and lipophilicity) .
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate 2607831-43-4 C₁₂H₁₉F₂NO₃ 275.27 Difluoro (-F₂), hydroxymethyl (-CH₂OH) Fluorinated building block; conformational rigidity for drug design .
(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate 138108-72-2 C₁₁H₁₉NO₃ 229.27 Hydroxymethyl (-CH₂OH) Peptide synthesis (chiral auxiliary) .
tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate 2241129-13-3 C₁₄H₂₄N₂O₅ 300.35 Amino (-NH₂), ethoxycarbonyl (-COOEt) Intermediate for β-amino acid derivatives .
Key Differences and Implications

Substituent Reactivity :

  • The ethynyl group in the target compound enables click chemistry, whereas the trifluoromethyl group in the CF₃-substituted analog improves resistance to oxidative metabolism in drug candidates .
  • Hydroxymethyl () and ethoxycarbonyl () groups expand utility in peptide and ester-based syntheses, respectively.

Steric and Electronic Effects :

  • The difluoro substituent () introduces steric hindrance and electron-withdrawing effects, altering ring conformation and reactivity compared to the hydroxyl-ethynyl combination in the target compound.
  • Methyl and CF₃ groups () increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted drugs.

Synthetic Flexibility: The target compound’s orthogonal functional groups allow sequential modifications (e.g., hydroxyl protection followed by ethynyl coupling), unlike the monofunctional analogs in and .

Biological Activity

Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (TBHEPC) is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

TBHEPC has the molecular formula C11H17NO3C_{11}H_{17}NO_3 and a molecular weight of 211.26 g/mol. It contains a pyrrolidine ring, an ethynyl group, and a tert-butyl ester functional group, which contribute to its reactivity and biological interactions.

The biological activity of TBHEPC is largely attributed to its ability to interact with various biological pathways. The hydroxyl group in its structure can form hydrogen bonds with enzymes and receptors, potentially influencing their activity. The ethynyl group can participate in chemical reactions that lead to the formation of reactive intermediates, which may interact with biological macromolecules.

1. Pharmaceutical Applications

TBHEPC has been investigated for its potential therapeutic properties. Its structural features suggest it could serve as a building block for the synthesis of biologically active molecules. Research indicates that it may have applications in drug development due to its ability to modulate enzyme activity and influence signaling pathways.

2. Interaction Studies

Studies focusing on TBHEPC's biochemical mechanisms have shown that it can affect cellular processes through interaction with specific molecular targets. For instance, the presence of the hydroxyl group enhances its potential to form complexes with proteins involved in various metabolic pathways.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylateC₉H₁₇NO₃Lacks ethynyl group; simpler structure
Tert-butyl 3-hydroxypyrrolidineC₉H₁₉NO₃No carboxylic acid functionality
Tert-butyl 4-methylpyrrolidineC₁₀H₁₉NDifferent nitrogen position; no functional groups

This table highlights how TBHEPC stands out due to its unique combination of functional groups that enable diverse chemical transformations and potential biological interactions.

Study on Enzyme Interaction

A recent study demonstrated that TBHEPC could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as an enzyme inhibitor in therapeutic contexts. The compound was tested against various enzymes, showing dose-dependent inhibition characteristics.

Neuroprotective Effects

Another study explored the neuroprotective effects of TBHEPC in models of neurodegeneration. Results indicated that TBHEPC reduced oxidative stress markers and improved cell viability in neuronal cell lines exposed to toxic agents, highlighting its potential role in treating neurodegenerative diseases.

Q & A

Q. What are the established synthetic routes for tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate?

  • Methodological Answer : A common approach involves functionalizing the pyrrolidine ring via nucleophilic substitution or cyclization. For example, tert-butyl-protected pyrrolidines are often synthesized using DMAP (4-dimethylaminopyridine) and triethylamine as catalysts in dichloromethane at 0–20°C, as demonstrated in analogous syntheses of tert-butyl pyrrolidine derivatives . The ethynyl and hydroxyl groups can be introduced via Sonogashira coupling or oxidation-reduction sequences, though reaction conditions must be optimized to avoid side reactions with the tert-butyl ester.

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic methods:
  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and DEPT spectra to identify the tert-butyl group (δ ~1.4 ppm for 1H^1\text{H}), hydroxyl proton (broad singlet), and ethynyl protons (sharp singlet near δ 2.5–3.0 ppm).
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL software ) resolves bond angles and stereochemistry. For example, tert-butyl-protected pyrrolidines often exhibit chair-like conformations in crystal structures .
  • Mass Spectrometry : Confirm molecular weight (C11_{11}H17_{17}NO3_3, theoretical MW 211.26) via HRMS or LC-MS .

Q. What purification strategies are effective for this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities.
  • Recrystallization : Optimize solvent polarity (e.g., dichloromethane/hexane mixtures) to isolate high-purity crystals.
  • HPLC : Employ reverse-phase C18 columns for analytical-scale purification, particularly if the compound is sensitive to decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, catalyst loading, solvent) systematically. For example, flow-chemistry setups enable precise control over reaction parameters, as demonstrated in annulation reactions involving tert-butyl esters .
  • Catalyst Screening : Test phosphine-based catalysts (e.g., tributylphosphine) for stereoselective cyclization, as seen in analogous pyrrolidine syntheses .
  • In Situ Monitoring : Utilize FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What computational tools can predict reactivity or stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is suitable.
  • Retrosynthesis Tools : AI-driven platforms (e.g., Synthia, Reaxys) propose feasible synthetic pathways by cross-referencing tert-butyl-protected analogs .
  • Molecular Dynamics : Simulate solvent interactions to assess stability under storage or reaction conditions .

Q. How can researchers resolve contradictions in spectral or crystallographic data?

  • Methodological Answer :
  • Cross-Validation : Compare experimental 1H^1\text{H}-NMR data with computed shifts (e.g., via ACD/Labs or ChemDraw).
  • Twinned Crystals : If crystallographic refinement fails (e.g., high R-factors), use SHELXL’s TWIN command to model twinning .
  • Variable-Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d6_6) .

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